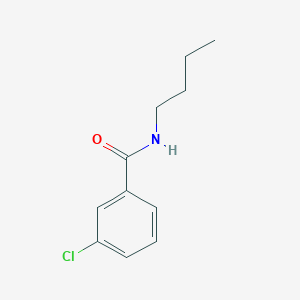

![molecular formula C14H18N2O3 B2453608 tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate CAS No. 774225-46-6](/img/structure/B2453608.png)

tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate is a chemical compound with the CAS Number: 774225-46-6 . It has a molecular weight of 262.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

- Jaspine B Intermediate : tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate serves as an intermediate in the synthesis of ®-tert-butyl benzyl (1-hydroxybut-3-yn-2-yl) carbamate, which is a precursor to the natural product jaspine B. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .

- Vinylogous Urea Synthesis : The compound is used in the synthesis of vinylogous urea, which has applications in medicinal chemistry .

- tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate can be transformed into other valuable compounds. For example, it can undergo functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines .

- Researchers have explored the use of ketoreductases for chiral selective reduction of tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate. This process leads to the formation of tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, demonstrating its potential in asymmetric synthesis .

- tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate can be used as a building block for pyrazole derivatives. Its reactivity allows for the introduction of diverse functional groups, making it valuable in synthetic chemistry .

Medicinal Chemistry and Drug Development

Organic Synthesis

Chiral Selective Reduction

Pyrazole Derivatives

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing their function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been known to induce various cellular responses, depending on the specific targets they interact with .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate . For instance, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

properties

IUPAC Name |

tert-butyl N-[cyano-(2-methoxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHINSVENBJHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2453525.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2453528.png)

![(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride](/img/structure/B2453530.png)

![4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2453532.png)

![5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2453535.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2453541.png)

![4-(2-Chlorophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2453547.png)